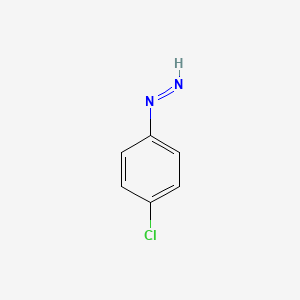

(4-Chlorophenyl)diazene

Description

Significance of Diazene (B1210634) and Azo Compound Chemistry in Modern Research

Azo compounds, which are derivatives of diazene where hydrogen atoms are replaced by phenyl groups, are integral to numerous scientific and industrial fields. researchgate.netresearcher.life Their importance stems from their vibrant colors, leading to their widespread use as dyes and pigments in the textile, food, and printing industries. researchgate.netoiirj.org Beyond their coloring properties, the fascinating photophysical characteristics of azo compounds have opened doors to applications in pharmaceuticals, electronics, and optics. researchgate.netresearcher.life They are also utilized as radical initiators, chemosensors, and building blocks for polymers. researchgate.net The ongoing research into newly substituted diazene compounds is driven by the quest to understand and harness their biological activity, including potential cytotoxic effects for therapeutic applications. wisdomlib.org

Historical Trajectories and Evolution of Research on Aryldiazenes

The journey into the world of azo compounds began in 1834 with Eilhard Mitscherlich's synthesis of azobenzene (B91143). The development of chloro-substituted derivatives like (4-Chlorophenyl)diazene followed, with early synthetic methods often involving diazonium salt reactions. A notable milestone was König's work in 1877 on benzene (B151609) diazonium chloride, which laid the groundwork for azo coupling techniques. Throughout the 20th century, this compound gained prominence as a key model for studying photoisomerization, a phenomenon that underpins many of its modern applications. The synthesis of aromatic azo compounds has evolved from traditional methods like the coupling of diazo compounds and the Mills reaction to more modern, greener approaches such as direct oxidation of aromatic amines, reductive coupling of nitro compounds, and electrochemical and photocatalytic methods. nih.gov

Structural Diversity and Isomerism in this compound Analogues

This compound, with the molecular formula C₁₂H₉ClN₂, belongs to the azobenzene family. nih.gov A defining feature of its structure is the potential for cis-trans isomerism around the diazene linkage. The trans isomer is the more thermodynamically stable form due to reduced steric hindrance and a planar geometry, with a calculated N-N bond length of approximately 1.24 Å. In contrast, the cis isomer adopts a nonplanar arrangement with a slightly longer N-N bond of about 1.25 Å. This reversible isomerization can be triggered by UV/visible light, with the cis isomer of this compound exhibiting a thermal relaxation half-life of 20.7 hours in dimethyl sulfoxide (B87167) (DMSO).

The properties of this compound can be compared to its analogues. For instance, the parent compound, diphenyldiazene (azobenzene), lacks the electron-withdrawing chlorine substituent, resulting in a less polarized N=N bond and reduced stability under UV light. In contrast, 1,2-bis(4-nitrophenyl)diazene, with its strongly electron-withdrawing nitro groups, has a more electron-deficient diazene core, which enhances its reactivity in electrophilic substitutions but decreases its photostability. The presence of electron-donating groups, as in 1,2-bis(4-methylphenyl)diazene, increases the electron density on the aryl rings and destabilizes the N=N bond, leading to lower thermal stability.

Interdisciplinary Relevance of this compound in Contemporary Chemical Science

The utility of this compound extends across various scientific disciplines. In chemistry, it serves as a valuable precursor for synthesizing a range of organic compounds, including other dyes and pigments. Its photoresponsive nature makes it a cornerstone in the development of molecular switches and optical storage devices. In the field of biology, it is employed as a probe to investigate interactions between proteins and small molecules. Furthermore, it finds applications in industrial processes, such as in the production of polymers and as a stabilizer. The ability to incorporate this compound and its derivatives into more complex molecular architectures has led to the creation of materials with unique properties, such as liquid crystals and functional materials with applications in spectrophotometric analysis and as antimicrobial agents. unec-jeas.comusm.my

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₉ClN₂ |

| Molecular Weight | 216.66 g/mol |

| Melting Point | 88 °C |

| Dipole Moment | 1.56 D |

| Solubility in Water | 0.043 g/L at 25°C |

| Refractive Index | 1.592 (solid state) |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 7.88 (d, J = 8.7 Hz, 4H, ArH), 7.50 (d, J = 8.7 Hz, 4H, ArH) |

| ¹³C NMR (CDCl₃) | δ 145.72 (N=N), 130.15 (C-Cl), 124.67 (ArC) |

| Infrared (IR) | 1615 cm⁻¹ (C=C aromatic), 1528 cm⁻¹ (N=N), 1352 cm⁻¹ (C-Cl) |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 216.666 [M⁺] |

| UV-Vis Absorption | trans isomer: π→π* at 376 nm, n→π* at 450 nm; cis isomer: Blue-shifted n→π* band |

Table 3: Synthesis Methods for this compound

| Method | Starting Material | Key Reagents | Yield (%) |

| Diazotization-Coupling | 4-Chloroaniline (B138754) | NaNO₂, HCl, NaOH | 78–93 |

| Reduction-Oxidation | Diazonium salt | (NH₄)₂SO₃, I₂ | 85–89 |

| Multi-Step Synthesis | Chlorobenzene | HNO₃, H₂SO₄, Raney Ni | 71.5 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

159617-65-9 |

|---|---|

Molecular Formula |

C6H5ClN2 |

Molecular Weight |

140.57 g/mol |

IUPAC Name |

(4-chlorophenyl)diazene |

InChI |

InChI=1S/C6H5ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4,8H |

InChI Key |

WTVODLJOVVVSCH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=N)Cl |

Canonical SMILES |

C1=CC(=CC=C1N=N)Cl |

Synonyms |

4-chlorophenyldiazene |

Origin of Product |

United States |

Advanced Synthetic Strategies and Mechanistic Pathways for 4 Chlorophenyl Diazene Derivatives

Established Methodologies for Aryldiazene Synthesis

Traditional methods for the synthesis of (4-Chlorophenyl)diazene derivatives have long relied on two principal approaches: diazotization and azo coupling, and various reductive and oxidative reactions.

Diazotization and Azo Coupling Reactions with Chlorinated Anilines

The quintessential method for preparing aryldiazenes involves the diazotization of an aromatic primary amine followed by an azo coupling reaction. researchgate.net In the context of this compound, this process begins with the diazotization of 4-chloroaniline (B138754). This reaction is typically carried out in an acidic medium, such as hydrochloric acid, and at low temperatures (0–5°C) to ensure the stability of the resulting diazonium salt. vulcanchem.comorgsyn.org Sodium nitrite (B80452) is gradually added to generate nitrous acid in situ, which then reacts with the 4-chloroaniline to form the 4-chlorobenzenediazonium chloride. vulcanchem.com

The resulting diazonium salt is a potent electrophile and readily undergoes a coupling reaction with an electron-rich aromatic compound. researchgate.net For the synthesis of symmetrical 1,2-bisthis compound, the diazonium salt is coupled with another molecule of a 4-chlorophenyl derivative. Alternatively, for unsymmetrical diazenes, the coupling partner can be a different aromatic species, such as benzene (B151609) or a substituted aniline (B41778). researchgate.net The choice of the coupling partner and the reaction conditions, particularly the pH, are critical in directing the outcome of the reaction.

| Reactant 1 | Reactant 2 | Reagents | Conditions | Product | Yield | Reference |

| 4-Chloroaniline | Self-coupling | NaNO₂, HCl | 0–5°C | 1,2-bisthis compound | >90% | |

| 4-Chloroaniline | Benzene | NaNO₂, HCl, Alkaline conditions | - | This compound | - | |

| Diazotized 4-chloroaniline | 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole | - | - | Tautomeric mixture of azo and hydrazone forms | - | mdpi.com |

Reductive and Oxidative Approaches for Diazene (B1210634) Formation

Beyond diazotization, reductive and oxidative pathways offer alternative routes to aryldiazenes.

Reductive Approaches: The reduction of nitroaromatics is a direct method for synthesizing symmetrical azobenzenes. rsc.org For instance, 1-chloro-4-nitrobenzene (B41953) can be reduced to form 1,2-bisthis compound. Various reducing agents have been employed for this transformation, including metal-based reagents like zinc powder in the presence of ammonium (B1175870) chloride. rsc.orgrsc.org More recently, metal-free methods using super electron donors have been developed, offering a milder and more environmentally benign alternative. rsc.orgrsc.org These reactions often proceed through the formation of nitrosobenzene (B162901) and N-phenylhydroxylamine intermediates, which then condense to form an azoxybenzene (B3421426) that is further reduced to the diazene. rsc.org

Oxidative Approaches: The oxidative dimerization of anilines provides a straightforward route to symmetrical azobenzenes. thieme-connect.comsci-hub.se Various oxidizing agents have been utilized, including manganese dioxide, tert-butyl hypoiodite, and N-chlorosuccinimide (NCS) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgthieme-connect.comnih.gov The use of tert-butyl hypoiodite, generated in situ from tert-butyl hypochlorite (B82951) and sodium iodide, allows for the synthesis of both symmetrical and unsymmetrical azobenzenes under mild conditions. organic-chemistry.orgsci-hub.se This method has shown good functional group tolerance and scalability. organic-chemistry.org Another approach involves the use of heterogeneous catalysts, such as manganese oxide octahedral molecular sieves (OMS-2), which facilitate the aerobic oxidative coupling of anilines. rsc.org

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 4-Chloroaniline | Manganese dioxide, Toluene | 1,2-bisthis compound | 48.9% | rsc.org |

| 4-Chloroaniline | N-Chlorosuccinimide, DBU | 1,2-bisthis compound | - | |

| 4-Nitroaniline | Sodium hydroxide, Ethanol | 1,2-bis(4-nitrophenyl)diazene | - | rsc.org |

| 1,2-bis(4-chlorophenyl)hydrazine | Iodine, Ethanol | This compound | 85% |

Emerging Synthetic Techniques and Catalyst Development

The field of diazene synthesis is continually evolving, with a focus on developing more efficient, selective, and sustainable methods.

Electrochemical Synthesis Pathways

Electrochemical methods are gaining prominence as a green and powerful tool for chemical synthesis, as they often avoid the need for stoichiometric chemical oxidants or reductants. mdpi.comnih.gov The electrochemical oxidation of anilines can lead to the formation of diazenes. rsc.org For example, the self-coupling of 4-fluoroaniline (B128567) has been achieved electrochemically, and while the yield for 4-chloroaniline was lower, it demonstrates the potential of this approach. rsc.org Recent studies have also explored the electrochemical synthesis of azobenzenes using N-doped carbon nanotube-supported Ni-Co alloy nanoparticles as cathodes, highlighting the role of advanced materials in electrosynthesis. mdpi.com

Metal-Catalyzed Coupling and Functionalization Reactions

Transition-metal catalysis has revolutionized organic synthesis, and the preparation of diazenes is no exception. acs.org Copper-catalyzed aerobic oxidative dehydrogenative coupling of anilines is a notable example. nih.gov Copper nanoparticles have also been shown to effectively catalyze the oxidative coupling of anilines to form azobenzenes. lppcollegerisod.ac.in Furthermore, copper-catalyzed C-N coupling reactions provide a divergent route to unsymmetrical azobenzenes. rsc.org Rhodium catalysts have been employed in the substitution reactions of aromatic fluorides, demonstrating the potential for late-stage functionalization of diazene precursors. mdpi-res.com

Control of Stereochemical Outcomes in Diazene Synthesis

Diazenes can exist as E (trans) and Z (cis) isomers, and the ability to control this stereochemistry is crucial for applications in areas like photoresponsive materials. nih.gov The E isomer is generally more thermodynamically stable due to reduced steric hindrance.

The synthesis of diazenes often results in the formation of the more stable E isomer. However, the Z isomer can be accessed through photochemical isomerization. acs.org The separation of E and Z isomers can be challenging but has been achieved for some derivatives using techniques like column chromatography. rsc.org

Recent research has focused on understanding and controlling the E/Z isomerization process. For example, nitric oxide has been shown to be an efficient catalyst for the E/Z isomerization of diazenes. researchgate.net The development of diazene-directed modular synthesis methods allows for the construction of complex molecules with defined stereochemistry, including the formation of stereogenic quaternary carbon centers. google.com The choice of synthetic strategy, including the use of chiral auxiliaries or enantioselective catalysts, is paramount in achieving the desired stereochemical outcome in the synthesis of complex molecules containing the diazene motif. ethz.ch While direct stereocontrol in the initial formation of the diazene double bond is less common, the stereochemistry of substituents on the aryl rings can be controlled through established asymmetric synthesis techniques.

Elucidation of Electronic Structure, Bonding, and Molecular Dynamics

Theoretical and Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating the properties of (4-Chlorophenyl)diazene at the molecular level. These methods allow for the detailed exploration of its electronic landscape, conformational flexibility, and potential reaction pathways, offering insights that can be challenging to obtain through experimental means alone.

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for determining the ground-state properties of molecules. nih.gov For this compound, these calculations are used to predict its equilibrium geometry, including bond lengths, bond angles, and dihedral angles, as well as its electronic characteristics.

The thermodynamically stable trans isomer of azobenzene (B91143) derivatives typically adopts a planar geometry to maximize π-conjugation. rsc.org However, substitutions on the phenyl rings can influence this planarity. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, are employed to optimize the molecular structure. For the related trans-1,2-bisthis compound, the molecule is essentially planar, with the N=N bond length calculated to be approximately 1.25 Å. For the parent azobenzene, the N=N bond length is calculated around 1.242 Å. rsc.org The introduction of a single chloro-substituent at the para position in this compound is not expected to induce significant non-planarity in the trans isomer. Computational studies on similar azobenzenes show that the N-N bond length in the trans isomer is around 1.24 Å, while it slightly increases to ~1.25 Å in the non-planar cis isomer. rsc.org

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding electronic behavior. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and the energy required for electronic excitation. nih.gov For analogous azobenzene systems, the HOMO-LUMO gap is calculated to be around 4.2 eV, indicating moderate reactivity. researchgate.net The chlorine atom, being an electron-withdrawing group, influences the energy levels of these orbitals. It can stabilize the orbitals, affecting the molecule's electronic transitions and reactivity.

| Parameter | Compound | Calculated Value | Method/Basis Set |

|---|---|---|---|

| N=N Bond Length (trans) | This compound (analogue) | ~1.24 Å | DFT (Generic) rsc.org |

| N=N Bond Length (cis) | This compound (analogue) | ~1.25 Å | DFT (Generic) rsc.org |

| HOMO-LUMO Gap | Analogous Tricyclic Diazatricyclene | ~4.2 eV | Computational Modeling researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited states of molecules like this compound. researchgate.net It allows for the simulation of electronic absorption spectra (UV-Vis) and provides detailed information about the nature of electronic transitions. The characteristic photoisomerization of azobenzenes between their trans and cis isomers is governed by these electronic transitions.

The UV-Vis spectrum of azobenzene derivatives is typically characterized by two main absorption bands: a strong band in the UV region corresponding to the π→π* transition and a weaker, lower-energy band in the visible region corresponding to the n→π* transition. actachemicamalaysia.com TD-DFT calculations can predict the wavelengths (λ_max) and oscillator strengths (a measure of transition probability) of these bands. kbhgroup.in

For this compound, the electron-withdrawing chloro group influences the energies of these transitions. TD-DFT studies on related systems show that such substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. The π→π* transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital, while the n→π* transition involves an electron from a non-bonding orbital (localized on the nitrogen atoms) to an antibonding π* orbital. The latter is particularly important for the photoisomerization process. TD-DFT calculations help elucidate how the chlorine substituent modulates the HOMO-LUMO gap and the energies of other relevant orbitals, thereby affecting the absorption spectrum and photochemical behavior. kbhgroup.in

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of this compound over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the potential energy surface and the identification of accessible conformations. mun.ca

For flexible molecules like azobenzenes, a single conformation may not be representative of the molecule's structure in solution or at finite temperatures. nih.gov MD simulations can generate an ensemble of thermally accessible structures. This approach has been used in conjunction with TD-DFT to compute more realistic UV-Vis spectra by averaging over many snapshots from an MD trajectory. lookchem.com This combined approach accounts for the structural flexibility that can lead to broadening or shifts in spectral bands.

MD simulations are also crucial for studying the mechanism of trans-cis isomerization. This process involves large-scale conformational changes, including rotation around the N=N bond and inversion at one of the nitrogen atoms. By simulating the molecule's trajectory after electronic excitation, MD can help map out the pathway of isomerization and identify key intermediate structures and transition states, providing a dynamic picture that complements the static view from ground-state calculations. nih.govmun.ca

Computational modeling is instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. researchgate.net By analyzing the electronic structure, particularly the distribution of charge and the nature of frontier molecular orbitals, researchers can identify reactive sites within the molecule.

Molecular Electrostatic Potential (MEP) maps, for instance, visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the nitrogen lone pairs represent nucleophilic sites, while the carbon atom attached to the chlorine and the aromatic protons can be electrophilic.

Computational models can predict the course of various reactions. For example, the reduction of the azo group to form aniline (B41778) derivatives or the oxidation to azoxy compounds can be modeled to determine reaction energetics and barriers. DFT calculations are used to model transition states and calculate activation energies, which helps in predicting the feasibility and rate-determining steps of a reaction. In the context of catalysis, computational studies can model the interaction of the azobenzene with a catalyst, clarifying how the catalyst's electronic and steric properties facilitate the reaction. These predictive capabilities guide synthetic chemists in designing new reactions and optimizing conditions.

Molecular Dynamics Simulations and Conformational Analysis

Advanced Spectroscopic and Diffraction Methodologies for Structural and Electronic Elucidation

Experimental techniques provide the necessary empirical data to validate and refine theoretical models. High-resolution spectroscopy is indispensable for confirming the structure and understanding the electronic and vibrational properties of this compound.

A suite of spectroscopic methods is used to characterize this compound, each providing a unique piece of the structural and electronic puzzle.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. As discussed in the TD-DFT section, this compound is expected to show a strong π→π* transition and a weaker n→π* transition. Experimental spectra for the related 4-(4-chlorophenyl)diazenyl)phenol show a π→π* transition at 357 nm. actachemicamalaysia.com The exact position of these bands for this compound provides a benchmark for the accuracy of TD-DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The chemical shifts of the protons and carbon atoms are sensitive to their local electronic environment. For (E)-1-(4-chlorophenyl)-2-phenyldiazene, the aromatic protons appear as multiplets in the range of δ 7.39–7.84 ppm. rsc.org The ¹³C NMR spectrum shows signals for all unique carbon atoms, with the aromatic carbons appearing between δ 122.8 and 152.4 ppm. rsc.org These experimental values are critical for confirming the connectivity and substitution pattern of the molecule.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. Specific functional groups have characteristic vibrational frequencies. For azobenzenes, the N=N stretching vibration is of particular interest, though it is often weak in the IR spectrum but stronger in the Raman spectrum. americanpharmaceuticalreview.com The IR spectrum of (E)-1-(4-chlorophenyl)-2-phenyldiazene shows characteristic bands for aromatic C-H stretching (~2968 cm⁻¹) and C=C ring stretching (~1629 cm⁻¹). rsc.org The C-Cl stretching vibration is also expected in the fingerprint region. Raman spectroscopy complements IR by detecting vibrations that are weak or inactive in the IR spectrum, such as the symmetric N=N stretch. libretexts.org

| Spectroscopy Type | Signal | Assignment |

|---|---|---|

| ¹H NMR (300 MHz, CDCl₃) rsc.org | δ 7.39 - 7.44 (m, 5H) | Ar-H (unsubstituted phenyl ring) |

| δ 7.78 - 7.84 (m, 4H) | Ar-H (chlorinated phenyl ring) | |

| ¹³C NMR (75 MHz, CDCl₃) rsc.org | δ 152.4, 150.9 | Aromatic carbons attached to N |

| δ 136.8 | Aromatic carbon attached to Cl | |

| δ 131.2, 129.3, 129.2, 129.1 | Aromatic CH carbons | |

| δ 124.1, 122.9, 122.8 | Aromatic CH carbons | |

| IR (KBr, cm⁻¹) rsc.org | 2968, 2933 | Aromatic C-H Stretch |

| 1629 | Aromatic C=C Stretch | |

| 1088 | C-Cl Stretch (anticipated region) | |

| 1384, 1265, 1034 | Fingerprint Region |

Mechanistic Investigations of Chemical Transformations and Reactivity

Photochemical Pathways and Isomerization Dynamics

(4-Chlorophenyl)diazene, like other azobenzene (B91143) derivatives, exhibits photochromism, the ability to undergo a reversible transformation between two isomers upon light irradiation. researchgate.netrsc.org This property is central to its application in molecular switches and optical storage devices. The two isomers are the thermally stable trans-(E) isomer and the metastable cis-(Z) isomer. mdpi.com

Cis-Trans Photoisomerization Mechanisms

The reversible conversion between the trans and cis isomers of this compound is initiated by the absorption of light. mdpi.com Irradiation with UV light typically promotes the trans-to-cis isomerization, while the reverse cis-to-trans process can be induced by visible light or occur thermally in the dark. researchgate.net

The generally accepted mechanisms for this photoisomerization are rotation and inversion. The rotational pathway involves a twisting motion around the N=N double bond in the excited state. The inversional pathway involves a planar transition state where one of the nitrogen atoms undergoes a change in hybridization. The operative mechanism can be influenced by factors such as the electronic nature of substituents on the azobenzene core and the polarity of the solvent. longdom.orgcapes.gov.br For many azobenzenes, the isomerization is thought to proceed via an inversion mechanism, with the rate being influenced by the resonance stabilization of the coplanar transition state. capes.gov.br

The substitution pattern on the azobenzene ring system significantly impacts the spectroscopic properties and the isomerization mechanism. rsc.orgacs.org For instance, ortho-substitution can lead to a better separation of the absorption bands of the two isomers, enabling more selective switching with visible light. researchgate.net

Photoreactions and Photoinduced Transformations

Beyond isomerization, azobenzenes can undergo other photochemical reactions. While cis-trans isomerization is the most common and studied photoreaction, other transformations like photocyclization can occur under certain conditions, although this is less common for simple azobenzenes. researchgate.net The introduction of specific substituents can influence the quantum yield of photoisomerization and potentially open up other reaction pathways. researchgate.net

The photostability of this compound is a key factor in its practical applications. It exhibits reversible trans-cis isomerization under UV/visible light. The cis isomer has a notable thermal relaxation half-life, which in dimethyl sulfoxide (B87167) (DMSO) is reported to be 20.7 hours.

Redox Chemistry and Electrochemical Behavior

The diazene (B1210634) group (–N=N–) in this compound is redox-active, meaning it can participate in electron transfer reactions. This property is fundamental to its electrochemical behavior and has been explored in various contexts, including the development of redox-active materials. researchgate.net

Electron Transfer Processes and Oxidation/Reduction Potentials

The electrochemical properties of azobenzenes are highly dependent on the substituents attached to the phenyl rings. Electron-withdrawing groups, such as the chloro group in this compound, generally make the molecule easier to reduce (less negative reduction potential) by stabilizing the resulting radical anion. Conversely, electron-donating groups make reduction more difficult (more negative reduction potential). nih.gov

The reduction of azobenzenes typically occurs in a stepwise manner. The first step is a reversible one-electron reduction to form a radical anion. nih.gov A second, often irreversible, reduction can also occur at more negative potentials. nih.gov The oxidation of many azobenzenes is typically an irreversible process. researchgate.net

The redox potentials of substituted azobenzenes can be systematically tuned by altering the substituents, which provides a strategy for designing molecules with specific electrochemical properties for applications like redox flow batteries. nih.govosti.govosti.gov

Electro-initiated Reactions and Electrocatalysis

The redox activity of azobenzenes can be harnessed to initiate chemical reactions electrochemically. For example, the electrochemical reduction of the azo bond to form amino groups has been demonstrated for azobenzene layers grafted onto surfaces. rsc.org This process involves the scission of the N=N bond upon reduction. rsc.org

Electrocatalysis can be employed to facilitate the reduction of organic substrates, where a molecular catalyst shuttles electrons from the electrode to the substrate. nih.govrsc.org While specific studies on the electrocatalysis involving this compound as a catalyst are not prevalent, the general principles of molecular electrocatalysis could be applied to reactions involving this compound. The efficiency and selectivity of such reactions are governed by the ability of the catalyst to mediate electron transfer and facilitate the chemical steps of the transformation. nih.gov The development of electrocatalytic systems often focuses on using electricity as a clean reagent to drive chemical transformations under mild conditions. acs.org

Thermal Stability and Decomposition Reaction Mechanisms

The primary thermal process for the cis isomer is its relaxation back to the more stable trans form. The rate of this thermal cis-to-trans isomerization is highly dependent on factors like the substituents on the azobenzene core and the polarity of the solvent. longdom.orgrsc.orgscispace.com For many substituted azobenzenes, this thermal back reaction follows first-order kinetics. bohrium.com The mechanism of thermal isomerization, much like photoisomerization, can proceed through either a rotational or an inversional pathway. scispace.com Studies have shown that for some azobenzenes, the rotational mechanism is favored in polar solvents, while the inversional mechanism may dominate in non-polar environments. longdom.org

At higher temperatures, this compound, like other organic compounds, will undergo thermal decomposition. Studies on related aromatic azo-ethers have shown that these compounds can be thermally stable up to specific temperatures, above which decomposition occurs. researchgate.net The decomposition of similar azo compounds often involves the cleavage of the bonds within the molecule, and the specific products can depend on the reaction conditions, such as the presence of oxygen. researchgate.netscirp.org For instance, the thermal decomposition of some azobenzene derivatives has been studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine their decomposition temperatures and the kinetics of the process. researchgate.net The presence of the chloro substituent can influence the thermal stability. researchgate.net

Reactions with Nucleophiles, Electrophiles, and Radical Species

The diazene functional group (–N=N–) in this compound and its analogues is a versatile moiety that dictates the compound's reactivity. The two nitrogen atoms can act as nucleophiles, reacting with electrophiles. ntu.edu.sg Conversely, the N=N double bond can be susceptible to nucleophilic attack, especially when activated by an adjacent electron-withdrawing group. ntu.edu.sg Furthermore, the bond between the nitrogen atoms has the potential to cleave, forming nitrogen gas and leading to the generation of highly reactive radical or ionic intermediates, which can subsequently undergo a variety of transformations. ntu.edu.sg

Research has demonstrated that N-aryl-N'-silyldiazenes, derivatives of aryl diazenes, can serve as precursors for highly reactive functionalized aryl nucleophiles. d-nb.info In a process initiated by catalytic quantities of Lewis basic alkali metal silanolates, these diazene compounds undergo desilylation and lose dinitrogen (N₂) to generate aryl alkali metal species in situ. d-nb.inforesearchgate.net These potent nucleophiles can then react with a range of electrophiles, such as aldehydes, ketones, and carboxyl compounds, with excellent functional-group tolerance. d-nb.inforesearchgate.net This method allows for the generation of aryl nucleophiles decorated with substituents that would be incompatible with traditional organometallic reagent preparation, such as methoxycarbonyl or cyano groups. d-nb.info

The reaction of the diazene with radical species is also a key aspect of its chemistry. In one example, (E)-1,2-bisthis compound participates in a visible-light-promoted decarboxylative addition cyclization with N-aryl glycines. rsc.org This transformation proceeds via a radical mechanism to access 1,2,4-triazolidine (B1236624) structures. rsc.org The general mechanism for the generation of aryl radicals from related diazonium salts often involves the formation of a diazene intermediate through the addition of a nucleophile. nih.gov This diazene can then fragment to produce an aryl radical, nitrogen gas, and a radical derived from the nucleophile. nih.gov

C-H Functionalization and Directed ortho-Metalation Analogues

C-H functionalization has emerged as a powerful strategy in organic synthesis, enabling the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, thereby streamlining synthetic routes. sigmaaldrich.comrsc.org A significant challenge in this field is achieving selectivity among numerous C-H bonds within a molecule. sigmaaldrich.com One of the most effective strategies to control regioselectivity is the use of directing groups (DGs). These are functional groups within the substrate that coordinate to a metal catalyst, bringing it into close proximity with a specific C-H bond and facilitating its selective activation. sigmaaldrich.commdpi.com

The diazene group has been successfully employed as a directing group in such transformations. For instance, ruthenium-catalyzed arylation of alkenylic C-H bonds has been achieved using a diazene moiety to direct the functionalization. mdpi.com

A related and powerful strategy for achieving regioselective aromatic functionalization is Directed ortho-Metalation (DoM). wikipedia.org This method involves the deprotonation of the aromatic position ortho to a Directing Metalation Group (DMG) by a strong organolithium base. The heteroatom(s) of the DMG coordinate to the lithium cation, localizing the base and facilitating the regioselective abstraction of the nearest proton to form an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate then reacts with an electrophile, leading to substitution exclusively at the ortho position. wikipedia.org The diazene group is recognized as an effective DMG for this process. harvard.edu

| Relative Directing Ability | Functional Groups (DMG) | Reference |

|---|---|---|

| Very Strong | -CONR₂, -SO₂NR₂, -O(CONR₂) | harvard.edu |

| Strong | -CH₂NR₂, -OCH₃, -N=N-Ar | harvard.edu |

| Moderate | -CH₂CH₂NR₂, -NR₂, -F, -CF₃ | harvard.edu |

| Weak | -Cl, -O⁻, -CH₂O⁻ | harvard.edu |

Modern synthetic methods have built upon this principle. As mentioned previously, N-aryl-N'-silyldiazenes serve as stable pronucleophiles that, upon activation with a Lewis base, generate functionalized aryl organometallic reagents. d-nb.inforesearchgate.net This can be viewed as an analogue to DoM, where a stable precursor releases a highly reactive, site-specific nucleophile on demand. The table below summarizes the outcomes of reacting these in situ-generated nucleophiles with various aldehyde electrophiles.

| Diazene Precursor (Aryl Group) | Electrophile (Aldehyde) | Catalyst/Activator | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-(4-cyanophenyl)-N'-(trimethylsilyl)diazene | Benzaldehyde | Me₃SiONa | (4-cyanophenyl)(phenyl)methanol | 94% | researchgate.net |

| N-(4-methoxycarbonylphenyl)-N'-(trimethylsilyl)diazene | Benzaldehyde | Me₃SiONa | Methyl 4-(hydroxy(phenyl)methyl)benzoate | 88% | researchgate.net |

| N-(4-chlorophenyl)-N'-(trimethylsilyl)diazene | Benzaldehyde | Me₃SiONa | (4-chlorophenyl)(phenyl)methanol | 85% | researchgate.net |

| N-(3-fluorophenyl)-N'-(trimethylsilyl)diazene | Benzaldehyde | Me₃SiONa | (3-fluorophenyl)(phenyl)methanol | 88% | researchgate.net |

| N-phenyl-N'-(trimethylsilyl)diazene | 4-Chlorobenzaldehyde | Me₃SiOK | (4-chlorophenyl)(phenyl)methanol | 91% | researchgate.net |

| N-phenyl-N'-(trimethylsilyl)diazene | Cyclohexanecarbaldehyde | Me₃SiONa | Cyclohexyl(phenyl)methanol | 93% | researchgate.net |

Role in Polymerization Initiation Mechanisms

Azo compounds, the class to which this compound belongs, are widely recognized for their role as initiators in free-radical polymerization. lppcollegerisod.ac.in They are a crucial component in the synthesis of various polymers and are used as raw materials for drug delivery systems and smart sensors. lppcollegerisod.ac.in

The initiation mechanism relies on the characteristic lability of the carbon-nitrogen bonds flanking the diazene group. Upon application of thermal energy or ultraviolet light, these bonds undergo homolytic cleavage. This decomposition process results in the liberation of a stable dinitrogen molecule (N₂) and the formation of two carbon-centered radicals. nih.govlppcollegerisod.ac.in These radicals are the active species that initiate polymerization by reacting with a vinyl monomer, starting the propagation of the polymer chain.

Azo initiators are utilized in various polymerization techniques. Their predictable decomposition kinetics makes them suitable for conventional free-radical polymerization. Moreover, they are employed in more advanced, controlled polymerization methods such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and photoinitiated Atom Transfer Radical Polymerization (ATRP). wiley.comcmu.edu In RAFT, for example, water-soluble diazene initiators like 4,4′-azobis(4-cyanopentanoic acid) (ACPA) are used to start the polymerization process in emulsion systems. wiley.com The choice of initiator is critical as its decomposition rate influences the polymerization kinetics and the properties of the final polymer.

| Initiator Name | Abbreviation | Structure | Typical Application | Reference |

|---|---|---|---|---|

| Azobisisobutyronitrile | AIBN | (CH₃)₂C(CN)N=NC(CN)(CH₃)₂ | Solution and bulk polymerization | wiley.com |

| 4,4′-Azobis(4-cyanopentanoic acid) | ACPA | HOOC(CH₂)₂C(CN)N=NC(CN)(CH₂)₂COOH | Aqueous and emulsion polymerization | wiley.com |

| 2,2'-Azobis(2-methylpropionamidine) dihydrochloride | V-50 | [H₂N(HN=)C(CH₃)₂N=]₂·2HCl | Aqueous polymerization | |

| 1,1'-Azobis(cyclohexanecarbonitrile) | V-40 | (C₆H₁₀)(CN)N=NC(CN)(C₆H₁₀) | Low-temperature polymerization |

Applications in Advanced Materials and Chemical Technologies Excluding Biomedical

Photo-Responsive Materials and Optical Switching Devices

(4-Chlorophenyl)diazene and its derivatives are key building blocks for creating materials that respond to light. This photo-responsiveness is rooted in the molecule's ability to switch between its stable trans and metastable cis isomers upon irradiation with light of specific wavelengths. specificpolymers.com The trans isomer is generally planar and more thermodynamically stable, while the cis isomer has a bent, non-planar structure. d-nb.info This reversible transformation induces changes in the material's physical and chemical properties, such as shape, polarity, and refractive index. specificpolymers.com

This photo-isomerization is the fundamental principle behind the application of this compound in optical switching devices and data storage. d-nb.infopnas.org The two distinct isomeric states can represent the "0" and "1" of binary data, allowing for information to be written and erased using light. pnas.org The incorporation of this compound into various matrices, such as polymers, allows for the fabrication of photo-controllable materials where light can be used as a remote and non-invasive trigger. researchgate.net

| Property | Value/Observation | Reference |

| Photo-Isomerization | Reversible trans-cis isomerization under UV/visible light. | specificpolymers.com |

| trans Isomer Geometry | Planar | d-nb.info |

| cis Isomer Geometry | Non-planar | d-nb.info |

| Application Principle | Isomeric states represent binary data ("0" and "1"). | pnas.org |

| Trigger | Light of specific wavelengths. | specificpolymers.com |

Integration in Polymer Science and Engineering

The integration of this compound moieties into polymer structures has given rise to a class of "smart" polymers that can respond to light. d-nb.info These photo-responsive polymers can be synthesized by either incorporating the azobenzene (B91143) unit into the main polymer chain or as a side chain. researchgate.net The choice of integration strategy influences the resulting material's properties and the extent of the photo-response.

A notable property that is affected by the photo-isomerization of azobenzene units within a polymer is the glass transition temperature (Tg). The transition from the more ordered trans state to the less ordered cis state can lead to a decrease in the Tg of the polymer. pnas.org This change in Tg can be substantial, effectively switching the material from a glassy to a more rubbery state upon irradiation. This light-induced change in mechanical properties is a key feature for applications in areas such as photo-actuators and shape-memory polymers. For example, studies on similar azobenzene-containing polymers have shown significant shifts in Tg upon photo-isomerization. pnas.org

| Polymer System | Observation | Reference |

| Azobenzene-functionalized polysulfones | Glass transition temperatures (Tg) ranged from 137 to 158 °C. | researchgate.net |

| Azobenzene-functionalized poly(amide imide)s | High Tg values in the range of 244–309 °C were observed. | nih.gov |

| Polymers with azobenzene side-chains | A large shift in Tg (ΔTg ~ 60 °C) has been observed as a function of the isomer state. | pnas.org |

Role in Catalysis and Ligand Design

This compound and its derivatives serve as versatile ligands in coordination chemistry, forming stable complexes with a variety of transition metals. nih.govnih.govresearchgate.net The presence of the azo group (–N=N–) and the phenyl rings allows for various coordination modes, and the electronic properties of the ligand can be tuned by the substituent on the phenyl ring. The chlorine atom in this compound, being an electron-withdrawing group, influences the electron density on the azo bridge and the aromatic rings, which in turn affects the stability and reactivity of the resulting metal complexes. scbt.com

The design of ligands is a cornerstone of catalysis, as the ligand environment around a metal center dictates the catalyst's activity, selectivity, and stability. scbt.com Metal complexes containing this compound-based ligands have been synthesized and characterized, with studies exploring their potential catalytic applications. nih.govresearchgate.net For example, metal complexes of ligands derived from this compound have been investigated for their catalytic activity in oxidation reactions. orientjchem.org

The efficiency of a catalyst is often quantified by its turnover number (TON) and turnover frequency (TOF). While specific catalytic data for a catalyst solely based on a simple this compound ligand is limited in the available literature, related systems demonstrate the potential of this class of compounds. For instance, in the catalytic reduction of 1-Chloro-4-nitrobenzene (B41953) to (E)-1,2-bisthis compound using a gold nanoparticle catalyst, a high turnover number was achieved, showcasing the efficiency of catalytic routes to azo compounds. acs.org Furthermore, a study on the catalytic aniline (B41778) coupling to form 1,2-bisthis compound using a hollow mesoporous atomically dispersed metal-nitrogen-carbon catalyst reported a high conversion rate. nih.gov

| Catalytic System | Substrate | Product | Performance Metric | Reference |

| Gold Nanoparticle Catalyst | 1-Chloro-4-nitrobenzene | (E)-1,2-bisthis compound | TON = 188, TOF = 94 h⁻¹ | acs.org |

| h-CoNC Catalyst | 4-chloroaniline (B138754) | 1,2-bisthis compound | 92.5% conversion in 24h | nih.gov |

Application as Advanced Chromophores in Analytical Methodologies

The term chromophore refers to the part of a molecule responsible for its color. The vibrant color of azo compounds, arising from the π-π* and n-π* electronic transitions within the –N=N– bridge and the extended aromatic system, makes them excellent candidates for use as chromophores in analytical methods. researchgate.net this compound, with its characteristic absorption in the UV-visible region, can be functionalized to create chemosensors for the detection of various analytes. mdpi.com

The principle behind these sensors is that the binding of an analyte to a receptor site on the chromophoric molecule alters its electronic structure, leading to a detectable change in its absorption or fluorescence spectrum. nih.gov This colorimetric or fluorometric response can be used for the qualitative and quantitative analysis of the target analyte. Azo dyes have been successfully employed in the development of sensors for the detection of metal ions. mdpi.com For example, a paper-based chemosensor using an azo dye demonstrated high sensitivity and selectivity for heavy metal ions like Cd²⁺, Co²⁺, Ni²⁺, and Fe³⁺, with low detection limits. rsc.org

Furthermore, the reactivity of the azo linkage or other parts of the molecule can be exploited for the development of chromogenic reagents. For instance, a patent describes the use of azo dyes in a chromogenic oxazine (B8389632) compound for the colorimetric detection of cyanide. google.com While specific analytical methods detailing the use of unsubstituted this compound as the primary chromophore are not extensively documented in the reviewed literature, the research on related functionalized azo compounds clearly indicates the potential of this molecular scaffold in the development of advanced analytical methodologies.

| Analytical Application | Analyte | Detection Principle | Detection Limit (LOD) | Reference |

| Paper-based chemosensor with azo dye | Cd²⁺ | Colorimetric | 0.22 µM | rsc.org |

| Paper-based chemosensor with azo dye | Co²⁺ | Colorimetric | 0.28 µM | rsc.org |

| Paper-based chemosensor with azo dye | Ni²⁺ | Colorimetric | 0.44 µM | rsc.org |

| Paper-based chemosensor with azo dye | Fe³⁺ | Colorimetric | 0.54 µM | rsc.org |

| Colorimetric detection with chromogenic oxazine | Cyanide | Colorimetric | Micromolar concentrations | google.com |

Future Research Horizons and Unaddressed Challenges in 4 Chlorophenyl Diazene Chemistry

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of azobenzenes, including (4-Chlorophenyl)diazene, often relies on methods that are not environmentally benign, such as the use of stoichiometric, toxic, and volatile reagents. A primary future research direction is the development of sustainable and green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current research in the broader field of azobenzene (B91143) synthesis is exploring several promising avenues that could be adapted for this compound. One key area is the advancement of catalytic systems for the aerobic oxidation of anilines. For instance, the use of copper-based catalysts has shown promise for the synthesis of symmetrical azobenzenes. The challenge lies in developing selective catalysts that can efficiently mediate the cross-coupling of different anilines to produce unsymmetrical azobenzenes, a process that is often plagued by the formation of homocoupled byproducts.

Another green approach gaining traction is the use of electrochemical methods. Electrosynthesis offers a reagent-free alternative for the oxidative coupling of anilines, using electricity as a clean oxidant. Future work will likely focus on optimizing electrode materials and reaction conditions to improve the yield and selectivity for compounds like this compound.

The table below outlines potential green synthetic strategies and the associated research challenges.

| Green Synthetic Strategy | Description | Key Research Challenges |

| Aerobic Catalytic Oxidation | Use of catalysts (e.g., copper, iron) with air or oxygen as the terminal oxidant to couple aniline (B41778) precursors. | Catalyst stability, selectivity for unsymmetrical products, and prevention of over-oxidation to azoxybenzenes. |

| Electrochemical Synthesis | Anodic oxidation of anilines to form the N=N double bond, avoiding chemical oxidants. | Optimization of electrode materials, control of side reactions, and scalability of the process. |

| Biocatalytic Approaches | Utilization of enzymes (e.g., laccases) to mediate the oxidation of anilines in aqueous media. | Limited enzyme substrate scope, enzyme stability under process conditions, and low product yields. |

| Mechanochemical Synthesis | Using mechanical force (e.g., ball milling) to drive the reaction in the solid state, reducing or eliminating solvent use. | Understanding reaction mechanisms, controlling product polymorphism, and ensuring complete conversion. |

Exploration of Novel Reactivity and Functionalization Strategies

The reactivity of the azobenzene core is rich, but the presence of the chloro group in this compound offers specific handles for novel transformations that remain largely unexplored. Future research will likely focus on leveraging the electronic properties imparted by the chlorine atom and exploring new ways to functionalize the molecule.

One area of interest is the post-synthetic modification of the this compound scaffold. The chlorine atom itself can serve as a site for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of a wide array of functional groups. This would enable the creation of a library of this compound derivatives with tailored electronic and steric properties for various applications.

Furthermore, the diazene (B1210634) bridge itself can participate in unique cycloaddition reactions or be targeted for reduction or oxidation to access different nitrogen-containing scaffolds. The development of regioselective functionalization methods for the aromatic rings, particularly directed by the azobenzene group, is another significant challenge. This would allow for precise control over the substitution pattern and the fine-tuning of the molecule's photoresponsive behavior.

Engineering of Multi-component Systems and Nanostructured Materials

The ability of azobenzenes to undergo reversible trans-cis isomerization upon light irradiation makes them ideal candidates for incorporation into dynamic materials. For this compound, a key research frontier is its integration into more complex multi-component systems and nanostructured materials to create functional devices.

Future work will involve the covalent incorporation of this compound into polymer backbones or as side chains to create photoresponsive polymers. These materials could find applications in areas such as data storage, smart textiles, and soft robotics. The chloro-substituent may influence the packing of the polymer chains and the efficiency of the photoisomerization in the solid state.

The self-assembly of this compound derivatives into supramolecular structures is another promising direction. By introducing recognition motifs, such as hydrogen bonding or metal-coordinating sites, it is possible to create well-defined nanostructures like vesicles, fibers, or gels that can be disassembled and reassembled with light. A significant challenge is to understand and control the interplay between the intermolecular interactions and the photochromic behavior of the azobenzene unit.

The table below summarizes potential applications of this compound in advanced materials and the associated research hurdles.

| Material System | Potential Application | Key Research Hurdles |

| Photoresponsive Polymers | Smart coatings, actuators, and drug delivery systems. | Achieving high isomerization efficiency in the solid state, long-term stability, and controlling the macroscopic response. |

| Supramolecular Assemblies | Photoswitchable gels, vesicles for controlled release, and molecular machines. | Understanding the influence of the chloro-substituent on self-assembly, and achieving complex, multi-state switching. |

| Hybrid Nanomaterials | Functionalization of nanoparticles (e.g., gold, silica) for targeted therapies or sensing. | Ensuring robust attachment to the nanoparticle surface, and maintaining photoresponsive properties in the hybrid system. |

Advanced Theoretical and Experimental Synergy for Predictive Capabilities

A significant challenge in the field of azobenzene chemistry is the rational design of molecules with specific photoresponsive properties. The synergy between advanced computational modeling and targeted experimental work is crucial for developing predictive capabilities for the behavior of this compound and its derivatives.

Future theoretical studies will employ high-level quantum chemical methods, such as time-dependent density functional theory (TD-DFT) and multireference methods, to accurately predict the absorption spectra, isomerization quantum yields, and thermal relaxation rates of this compound. These calculations can elucidate the role of the chloro-substituent in modulating the electronic transitions and the potential energy surfaces of the trans and cis isomers.

The development of machine learning models trained on experimental and computational data represents a frontier in this area. Such models could rapidly predict the properties of new this compound derivatives, accelerating the discovery of molecules with optimized characteristics for specific applications. The main challenge is the generation of large, high-quality datasets needed to train these models effectively.

The seamless integration of these predictive models with automated synthesis and high-throughput screening platforms could revolutionize the discovery of new photochromic materials based on the this compound scaffold.

Q & A

Basic Synthesis

Q: How is (4-Chlorophenyl)diazene synthesized in laboratory settings? A: The compound is typically synthesized via diazotization of 4-chloroaniline using NaNO₂ and HCl under chilled conditions (0–5°C) to form the diazonium salt. This intermediate undergoes coupling with a second aryl group (e.g., another 4-chlorophenyl derivative) in a polar solvent like ethanol. The product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). For example, (E)-1,2-bisthis compound is isolated with >90% yield using this method .

Advanced Synthesis

Q: What strategies optimize yield and purity in synthesizing this compound derivatives? A: Key variables include:

- Solvent choice: Polar aprotic solvents (e.g., DMF) improve reaction rates.

- Catalysts: Cu(I) salts (e.g., CuCl) enhance coupling efficiency.

- Temperature control: Maintaining <10°C during diazotization prevents decomposition.

- Purification: Gradient column chromatography resolves stereoisomers, while HPLC (C18 column, acetonitrile/water) ensures high purity (>95%) .

Basic Characterization

Q: Which spectroscopic methods confirm the structure of this compound? A:

- ¹H/¹³C NMR: Aromatic protons (δ 7.2–7.8 ppm) and carbons (δ 125–140 ppm) confirm substitution patterns.

- IR: N=N stretching (∼1580 cm⁻¹) and C-Cl bonds (∼750 cm⁻¹) are diagnostic.

- UV-Vis: π→π* transitions near 300 nm indicate conjugation .

Advanced Characterization

Q: How does X-ray diffraction (XRD) resolve ambiguities in stereochemistry? A: Single-crystal XRD determines the E/Z configuration by mapping dihedral angles between aryl groups and the diazene plane. For example, (E)-isomers exhibit coplanar aryl rings (dihedral angle ∼0°), while Z-isomers show angles >30° .

Basic Biological Activity

Q: What biological targets are associated with this compound? A:

- Pdcd4 stabilization: Enhances tumor suppressor stability by 40% at 10 μM via hydrophobic interactions with KH domains.

- Antimicrobial activity: Moderate inhibition of S. aureus (MIC 32 μg/mL) through membrane disruption .

Advanced Bioactivity Analysis

Q: How to address contradictions in reported bioactivity across studies? A: Discrepancies arise from:

- Structural variations: Substituent positioning (e.g., para vs. meta) alters target affinity.

- Assay conditions: Standardize protocols (e.g., CLSI guidelines for MIC testing).

- SAR studies: Compare analogs (e.g., nitro- vs. chloro-substituted derivatives) to identify critical pharmacophores .

Reactivity and Stability

Q: What factors influence the chemical stability of this compound? A:

- Light sensitivity: UV irradiation induces cis-trans isomerization; store in amber vials.

- Hydrolysis: Degrades under alkaline conditions (pH >9).

- Reduction: NaBH₄ cleaves the N=N bond, forming hydrazine derivatives (confirmed via GC-MS) .

Isomer-Specific Effects

Q: How does E/Z isomerism impact physicochemical properties? A:

- Thermal stability: (E)-isomers have higher melting points (ΔTₘ = +15°C vs. Z-forms).

- Solubility: (E)-isomers exhibit greater aqueous solubility (0.43 mg/mL vs. 0.29 mg/mL for Z-forms).

- Bioavailability: (E)-configuration enhances membrane permeability due to planar geometry .

Computational Modeling

Q: Which computational approaches predict biological interactions? A:

- DFT: Calculates HOMO-LUMO gaps (∼4.2 eV) to identify reactive sites.

- Molecular docking: AutoDock Vina models binding to Pdcd4 (ΔG = -8.5 kcal/mol for (E)-isomers) .

Analytical Contradictions

Q: How to resolve conflicting spectroscopic data for derivatives? A:

- 2D NMR (COSY/HSQC): Resolves overlapping signals in complex mixtures.

- VT-NMR: Detects dynamic equilibria (e.g., tautomerization) by analyzing temperature-dependent shifts.

- High-resolution MS: Confirms molecular formulas (e.g., [M+H]⁺ = 217.05 for C₁₂H₉Cl₂N₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.